4-Benzyloxyphenyl isothiocyanate
Overview
Description
4-Benzyloxyphenyl isothiocyanate is a chemical compound used primarily for research and development . It is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of 4-Benzyloxyphenyl isothiocyanate is C14H11NOS . Its molecular weight is 241.30800 .Physical And Chemical Properties Analysis
The density of 4-Benzyloxyphenyl isothiocyanate is 1.09 g/cm3 . It has a boiling point of 392.9ºC at 760 mmHg and a melting point of 62 °C .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Kobayashi et al. (2010) developed an efficient one-pot method for synthesizing 1,4-dihydro-3,1-benzoxazine-2-thiones, starting from 2-lithiophenyl isothiocyanates. This process, involving various carbonyl compounds, highlights the synthetic versatility of phenyl isothiocyanates in organic chemistry (Kobayashi, Yokoi, Komatsu, & Konishi, 2010).
Antiproliferative Effects
- Visanji et al. (2004) investigated the effects of benzyl isothiocyanate on Caco-2 cell proliferation. They found that benzyl isothiocyanate induced G2/M phase cell cycle arrest, DNA damage, and activation of the G2/M checkpoint, suggesting its potential antiproliferative effects in cancer research (Visanji, Duthie, Pirie, Thompson, & Padfield, 2004).
Antimicrobial Activity
- Dias et al. (2014) demonstrated the antimicrobial activity of benzyl isothiocyanate against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's bactericidal properties and its effectiveness depending on chemical structure (Dias, Aires, & Saavedra, 2014).
Pharmaceutical Applications
- Uppal et al. (2018) focused on enhancing the therapeutic application of benzyl isothiocyanate through chitosan nanoparticles. This approach addressed issues like solubility and bioavailability, suggesting a promising formulation for future biological applications (Uppal, Kaur, Kumar, Kaur, Shukla, & Mehta, 2018).
Bioconjugation and Labelling
- Petri et al. (2020) developed a benzyl-isothiocyanate-activated fluorescent dye for protein labeling in medicinal chemistry and chemical biology. This research underscores the role of isothiocyanates in developing specific biomolecule labeling agents (Petri, Szijj, Kelemen, Imre, Gömöry, Lee, Hegedűs, Ábrányi‐Balogh, Chudasama, & Keserű, 2020).
Safety And Hazards
Future Directions
Isothiocyanates, including 4-Benzyloxyphenyl isothiocyanate, have been found to have significant health-promoting effects, particularly in relation to their antioxidant mechanism of action . Future research is needed to standardize the methods for assessing the antimicrobial activity of isothiocyanates .
properties
IUPAC Name |
1-isothiocyanato-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRBXAFSXVCCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370756 | |
Record name | 4-Benzyloxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenyl isothiocyanate | |
CAS RN |
139768-71-1 | |
Record name | 4-Benzyloxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZYLOXYPHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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